3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Description
3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Biological Activity
3,5-Dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by multiple methoxy groups and an imidazo[1,2-b]pyridazin moiety, suggests a promising pharmacological profile.
- Molecular Formula : C23H22N4O5
- Molecular Weight : 434.452 g/mol
- CAS Number : 953241-73-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression and cell proliferation.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
-
Anticancer Activity :
- A study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines. It was shown to affect signaling pathways critical for tumor growth.
- Table 1 summarizes the IC50 values against different cancer cell lines:
Cell Line IC50 (µM) Reference MCF-7 (Breast) 15.0 A549 (Lung) 12.5 HeLa (Cervical) 10.0 - Antiviral Activity :
-
Enzyme Inhibition :
- Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism and proliferation.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
-
Study on Cancer Cell Lines :
Researchers conducted experiments on various cancer cell lines and found that the compound significantly inhibited cell growth through apoptosis induction. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway . -
Antiviral Efficacy Against EV71 :
In a controlled study, derivatives of N-phenylbenzamide were synthesized, including our compound of interest. The results demonstrated effective inhibition of viral replication in Vero cells, suggesting potential for further development as an antiviral agent .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-29-16-9-15(10-17(12-16)30-2)23(28)25-18-11-14(5-6-20(18)31-3)19-13-27-21(24-19)7-8-22(26-27)32-4/h5-13H,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDYFYQKRZQNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.